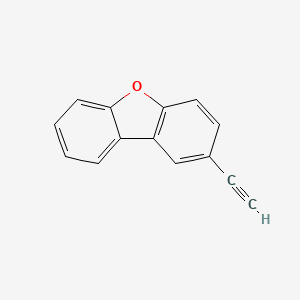

2-Ethynyl-dibenzofuran

Description

BenchChem offers high-quality 2-Ethynyl-dibenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethynyl-dibenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H8O |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-ethynyldibenzofuran |

InChI |

InChI=1S/C14H8O/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h1,3-9H |

InChI Key |

UYUZOCULCARWEP-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=C(C=C1)OC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

2-Ethynyl-dibenzofuran CAS 1378260-35-5 chemical properties

Technical Monograph: 2-Ethynyl-dibenzofuran (CAS 1378260-35-5)

Executive Summary

2-Ethynyl-dibenzofuran (CAS 1378260-35-5) is a fused tricyclic aromatic alkyne serving as a critical pharmacophore and optoelectronic intermediate.[1][2] Characterized by its high triplet energy (

Molecular Architecture & Electronic Properties[3]

The compound consists of a dibenzofuran core—a rigid, planar ether-bridged biphenyl system—substituted at the C2 position with an ethynyl group. This substitution breaks the

Electronic Structure:

-

Conjugation: The ethynyl group extends the

-conjugation of the dibenzofuran core, resulting in a bathochromic shift in absorption compared to the parent molecule. -

Triplet Energy: The dibenzofuran moiety confers a high triplet energy level, making derivatives suitable as hosts for phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters in blue and green OLEDs.

-

HOMO/LUMO: The ethynyl group slightly stabilizes the LUMO while raising the HOMO, narrowing the bandgap relative to unsubstituted dibenzofuran.

Table 1: Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 2-Ethynyldibenzo[b,d]furan |

| CAS Number | 1378260-35-5 |

| Molecular Formula | |

| Molecular Weight | 192.21 g/mol |

| Physical State | White to pale yellow crystalline solid |

| Solubility | Soluble in |

| Melting Point | ~80–110 °C (Polymorph dependent; parent dibenzofuran mp: 86.5 °C) |

| Electronic Character | High Triplet Energy ( |

Synthesis & Production Protocols

The industrial and laboratory-scale synthesis of 2-Ethynyl-dibenzofuran relies on Palladium-catalyzed Sonogashira cross-coupling. This route is preferred for its high functional group tolerance and scalability.

Protocol: Sonogashira Coupling & Deprotection

Reagents:

-

Precursor: 2-Bromodibenzo[b,d]furan (CAS 86-76-0)

-

Coupling Partner: Trimethylsilylacetylene (TMSA)

-

Catalyst System:

(5 mol%) / CuI (2 mol%) -

Base/Solvent: Triethylamine (

) / THF

Step-by-Step Methodology:

-

Coupling (TMS-Protection):

-

Charge a flame-dried Schlenk flask with 2-bromodibenzo[b,d]furan (1.0 eq),

(0.05 eq), and CuI (0.02 eq). -

Evacuate and backfill with Argon (

). -

Add anhydrous THF and degassed

(3.0 eq). -

Add Trimethylsilylacetylene (1.2 eq) dropwise.

-

Heat to 60°C for 12–18 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Filter off ammonium salts, concentrate, and purify via silica gel chromatography to yield 2-((trimethylsilyl)ethynyl)dibenzo[b,d]furan .

-

-

Deprotection (Desilylation):

-

Dissolve the TMS-intermediate in MeOH/THF (1:1).

-

Add

(2.0 eq) and stir at room temperature for 2 hours. -

Mechanism:[3][4] Methoxide attacks the silicon atom, forming a pentacoordinate silicate intermediate that releases the terminal alkyne.

-

Workup: Dilute with water, extract with

, dry over

-

Figure 1: Synthesis Pathway

Caption: Two-step synthesis via Sonogashira coupling followed by base-mediated desilylation.

Reactivity Profile & Applications

The terminal alkyne group (

A. "Click" Chemistry (CuAAC)

2-Ethynyl-dibenzofuran reacts with organic azides to form 1,2,3-triazoles. This reaction is extensively used to attach the dibenzofuran fluorophore to biological targets (e.g., DNA/RNA labeling) or to synthesize electron-transporting materials for OLEDs.

-

Conditions:

, Sodium Ascorbate,

B. Sonogashira Extension

Reacting the terminal alkyne with aryl halides allows for the construction of Diarylalkynes .

-

Application: Creating extended conjugated systems (e.g., Dibenzofuran-Alkyne-Carbazole) to tune the emission color and charge transport properties in organic semiconductors.

C. Homocoupling (Glaser/Eglinton)

Oxidative coupling yields 1,3-diynes (

-

Note: This is often a competing side reaction during synthesis if oxygen is not strictly excluded.

Figure 2: Reactivity & Functionalization Logic

Caption: Divergent synthesis pathways from the 2-ethynyl core to functional materials.

Handling & Safety

-

Stability: While the dibenzofuran core is thermally stable, terminal acetylenes can polymerize exothermically upon heating or exposure to strong Lewis acids. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Light Sensitivity: Extended exposure to UV light may induce photodimerization or oxidation. Store in amber vials.

-

Hazards: Treat as a potential skin and eye irritant. Avoid inhalation of dust.

References

-

Synthesis & Coupling Protocols

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

-

OLED Applications (Dibenzofuran Hosts)

-

Sasabe, H., & Kido, J. (2012). Multifunctional Materials in High-Performance OLEDs: Challenges for Solid-State Lighting. Chemistry of Materials, 23(3), 621–630. Link

-

-

Nucleic Acid Labeling

-

General Properties (Dibenzofuran Core)

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 568, Dibenzofuran. Link

-

Sources

Technical Guide: Photophysical Properties & Engineering of 2-Ethynyldibenzofuran Derivatives

Executive Summary & Strategic Relevance

The 2-ethynyldibenzofuran scaffold represents a critical junction in organic optoelectronics. Unlike its phenyl-linked counterparts, the ethynyl bridge introduces a rigid, cylindrically symmetric spacer that minimizes steric hindrance while maximizing

For researchers in drug development and materials science, this scaffold offers two distinct advantages:

-

OLED Engineering: The dibenzofuran (DBF) core acts as a stable p-type (hole-transporting) moiety with a high triplet energy (

eV), making it an ideal host for phosphorescent emitters. -

Bio-Imaging: The rigid planar structure yields high fluorescence quantum yields (

) and photostability, essential for two-photon microscopy probes.

This guide provides a blueprint for synthesizing, characterizing, and optimizing these derivatives, moving beyond basic observation to causal mechanistic understanding.

Molecular Design: The "2-Position" Advantage

The dibenzofuran core is not electronically uniform. The 2-position (para to the oxygen atom) is the most favorable site for electrophilic substitution and conjugation extension.

Electronic Coupling Logic

-

The Oxygen Effect: The oxygen atom in DBF acts as a weak donor (

effect). Substitution at the 2-position allows direct conjugation with the oxygen lone pairs, facilitating Intramolecular Charge Transfer (ICT) when an electron-acceptor is attached to the ethynyl terminus. -

The Ethynyl Bridge: Unlike vinyl or aryl linkers, the alkyne group (

) prevents twisting. This ensures a planar molecular geometry in the ground state, which is crucial for:-

lowering the reorganization energy (

) for charge transport. -

enhancing the molar extinction coefficient (

).

-

Structural Pathway Diagram

The following diagram illustrates the design logic from the core scaffold to functional derivatives.

Figure 1: Strategic design pathway for 2-ethynyldibenzofuran derivatives, highlighting the divergence into OLED and Bio-imaging applications based on the terminal substituent.

Experimental Protocols: Synthesis & Characterization

Trustworthy data begins with high-purity materials. The synthesis of 2-ethynyldibenzofuran derivatives relies heavily on Sonogashira cross-coupling.

Synthesis Protocol: Sonogashira Coupling

Objective: Couple 2-bromodibenzofuran with a terminal alkyne.

Reagents:

-

Substrate: 2-Bromodibenzofuran (1.0 eq)

-

Alkyne: Aryl-acetylene derivative (1.2 eq)

-

Catalyst:

(5 mol%) -

Co-catalyst: CuI (3 mol%)

-

Base/Solvent:

/ THF (1:3 ratio)

Step-by-Step Workflow:

-

Degassing (Critical): The catalytic cycle is sensitive to oxygen (homocoupling of alkynes). Sparge the THF/

mixture with Argon for 30 minutes before adding catalysts. -

Addition: Add the bromide, alkyne, and Pd-catalyst to the reaction vessel under Argon flow.

-

Initiation: Add CuI last. This prevents the formation of inactive copper-acetylides prior to the catalytic cycle initiation.

-

Reaction: Heat to 60°C for 12–24 hours. Monitor via TLC (eluent: Hexane/DCM).

-

Purification: Silica gel column chromatography. Note: Ethynyl derivatives can be prone to polymerization on acidic silica; neutralize silica with 1%

if degradation is observed.

Photophysical Characterization Workflow

To ensure reproducibility, follow this standardized characterization loop.

Figure 2: Standardized workflow for photophysical characterization.

Photophysical Properties & Data Analysis[1][2][3][4][5]

The photophysics of these derivatives are governed by the Donor-

Absorption and Emission Characteristics

The ethynyl group extends the conjugation length significantly compared to a single bond, resulting in a bathochromic shift (red shift).

-

Absorption: Typically shows strong

transitions in the 300–380 nm range. -

Emission: Highly tunable.

-

Neutral Substituents (e.g., Phenyl): Blue emission (400–420 nm), vibronic structure retained.

-

Acceptor Substituents (e.g., Cyano, Sulfone): Green/Yellow emission (500–550 nm), broad structureless bands indicating Charge Transfer (CT).

-

Solvatochromism & ICT

Derivatives with strong acceptors exhibit positive solvatochromism . As solvent polarity increases, the emission spectrum red-shifts. This confirms the presence of an Intramolecular Charge Transfer (ICT) state.

Data Interpretation (Lippert-Mataga):

Plot the Stokes shift (

Representative Data Summary

Data synthesized from trends in dibenzofuran/benzodifuran literature (e.g., Hibino et al., Cho et al.).

| Derivative Type | Substituent (R) | Key Feature | |||

| Reference | Phenyl | 325 | 385 | 0.65 | Deep Blue, Narrow FWHM |

| D- | Carbazole | 340 | 410 | 0.85 | High Hole Mobility, Stable |

| D- | Cyano-Fluorene | 380 | 500 | 0.70 | Strong ICT, Yellow Emission |

| Bio-Probe | Dimethylamino | 390 | 520 | 0.45 | Solvatochromic, pH sensitive |

Applications

OLED Host Materials

The 2-ethynyldibenzofuran moiety is excellent for Bipolar Host Materials .

-

Mechanism: The DBF core transports holes, while the ethynyl-linked acceptor (e.g., cyanofluorene) transports electrons.

-

Benefit: This balances charge recombination in the Emission Layer (EML), improving the efficiency roll-off in phosphorescent OLEDs (PhOLEDs).

Two-Photon Bio-Imaging

Derivatives with extended conjugation (D-

-

Why it works: The rigid ethynyl linker prevents non-radiative decay via rotation, maintaining high brightness even in viscous cellular environments.

-

Target: Staining of lipid droplets or lysosomes due to the lipophilic nature of the DBF core.

References

-

Hibino, T., & Umeda, R. (2023). Synthesis and Photophysical Properties of Diethynylated Bibenzofuran and Benzodifuran Derivatives. Clockss / ResearchGate.

-

Cho, N. H., Lee, J. Y., Kim, O. Y., & Hwang, S.-H. (2020).[1] Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. New Journal of Chemistry (RSC).

-

Ma, L., Sun, Y., Cao, D., et al. (2013).[2] Synthesis, crystal structure and two-photon excited fluorescence properties of three aurone derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [2]

-

Yamagishi, A., et al. (2025).[3] Versatile carbazole and dibenzofuran-based materials for OLEDs: Emitters and exciplex-forming systems.[3] Dyes and Pigments.[3]

Sources

- 1. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, crystal structure and two-photon excited fluorescence properties of three aurone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

2-Ethynyl-dibenzofuran (UDBF): A Fluorescent Nucleobase Analog for High-Fidelity SNP Detection

Part 1: Executive Summary & Core Utility

2-Ethynyl-dibenzofuran is not a standalone nucleobase but a rigid, conjugated fluorophore moiety used to functionalize the C5-position of 2'-deoxyuridine. The resulting nucleoside analog, commonly designated as UDBF (5-(dibenzofuran-2-ylethynyl)-2'-deoxyuridine), represents a class of "environmentally sensitive" fluorescent probes.

Unlike standard fluorophores (e.g., Fluorescein, Cy3) that are attached via flexible linkers and serve as passive tags, UDBF is electronically integrated into the DNA stack via a rigid ethynyl linker. This integration grants it unique solvatochromic properties and, most critically, the ability to discriminate single-nucleotide polymorphisms (SNPs) through a Guanine-mediated quenching mechanism .

Key Technical Characteristics:

-

Excitation/Emission:

/ -

Mechanism: Photoinduced Electron Transfer (PET).

-

Primary Application: Quencher-free molecular beacons and SNP genotyping.

-

Differentiation: Exhibits a "Turn-On" response for matched targets and a specific "Turn-Off" response when mismatched against Guanine.

Part 2: Chemical Architecture & Synthesis

Structural Logic

The design of UDBF relies on three structural pillars:

-

Dibenzofuran Core: A planar, aromatic tricyclic system that mimics the size and stacking potential of natural purines/pyrimidines, minimizing duplex destabilization.

-

Ethynyl Linker: A rigid acetylene bridge that extends the

-conjugation from the uracil ring to the dibenzofuran. This red-shifts the absorption into a usable UV range and locks the fluorophore orientation relative to the base pairing face. -

Deoxyuridine Scaffold: The 5-position of uracil is non-disruptive to Watson-Crick hydrogen bonding (A-T pairing remains intact).

Synthesis Protocol

The synthesis utilizes a convergent strategy relying on Sonogashira cross-coupling.

Reagents Required:

-

2-Bromodibenzofuran

-

Trimethylsilylacetylene (TMSA)

-

5-Iodo-2'-deoxyuridine (5-I-dU)

-

Catalysts:

or -

Solvents: DMF, THF, Triethylamine (TEA)

Step-by-Step Methodology:

-

Precursor Synthesis (2-Ethynyldibenzofuran):

-

Coupling: React 2-bromodibenzofuran with TMSA in TEA/THF using Pd(II)/Cu(I) catalysis (

, 4-6h). -

Deprotection: Treat the intermediate with

in Methanol (

-

-

Nucleoside Conjugation (Formation of UDBF):

-

Reaction: Dissolve 5-Iodo-2'-deoxyuridine (1.0 eq) and 2-ethynyldibenzofuran (1.2 eq) in anhydrous DMF.

-

Catalysis: Add

(0.05 eq) and CuI (0.1 eq). Degas with Argon. -

Execution: Stir at room temperature (or mild heat

) for 12-24 hours. The solution typically darkens. -

Purification: Evaporate DMF. Purify via silica gel column chromatography (DCM/MeOH gradient).

-

-

Phosphoramidite Conversion (For Solid Phase Synthesis):

-

5'-Protection: React UDBF with DMT-Cl in Pyridine.

-

3'-Activation: React the 5'-DMT-UDBF with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in DCM with DIPEA.

-

Synthesis Workflow Diagram

Caption: Convergent synthesis pathway for UDBF, transitioning from the dibenzofuran precursor to the final oligonucleotide integration.

Part 3: Photophysical Mechanism & SNP Detection

The "Turn-On/Turn-Off" Logic

UDBF is unique because its fluorescence modulation depends heavily on the opposing base in the duplex.

-

Matched Duplex (UDBF : A): When UDBF pairs correctly with Adenine, the rigid linker positions the dibenzofuran moiety in the major groove or stacked within the helix (depending on flanking sequence). This restricts rotational relaxation and shields the fluorophore from solvent quenching.

-

Result:High Fluorescence (Turn-On).

-

-

Mismatched Duplex (UDBF : G): When UDBF is opposed by Guanine (a mismatch), the electron-rich nature of Guanine facilitates Photoinduced Electron Transfer (PET) . The excited state of UDBF accepts an electron from Guanine, causing non-radiative decay.

-

Result:Quenched Fluorescence (Turn-Off).

-

Spectral Data Summary

| Parameter | Value / Characteristic | Notes |

| Absorption Max ( | 320 -- 335 nm | Red-shifted from native bases. |

| Emission Max ( | 420 -- 440 nm | Blue/Cyan region. |

| Stokes Shift | ~100 nm | Large shift reduces self-quenching. |

| Quantum Yield ( | 0.01 -- 0.15 | Highly dependent on solvent polarity and hybridization state. |

| Solvatochromism | Positive | Emission red-shifts and intensifies in polar solvents (e.g., MeOH vs. Dioxane). |

| Quencher | Guanine (G) | Via PET mechanism in mismatched scenarios. |

Mechanistic Diagram

Caption: Logic gate behavior of UDBF probes. Adenine pairing preserves fluorescence; Guanine mismatch triggers PET-mediated quenching.

Part 4: Experimental Protocols for Validation

Protocol: SNP Discrimination Assay

To validate the utility of UDBF-containing oligonucleotides for SNP detection.

Materials:

-

UDBF-modified Oligonucleotide (

). -

Target DNA strands (Match: A, Mismatches: G, C, T at the opposing position).

-

Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0.

Procedure:

-

Preparation: Dilute UDBF-probe and Targets to 2.0

M in hybridization buffer. -

Annealing: Mix Probe and Target (1:1 ratio) in quartz cuvettes. Heat to

for 3 minutes and cool slowly to -

Measurement:

-

Set Fluorometer Excitation: 330 nm.

-

Scan Emission: 350 nm to 550 nm.

-

Slit widths: 2.5 nm / 5.0 nm.

-

-

Data Analysis: Calculate the Discrimination Factor (

). A successful UDBF probe typically yields a factor > 3.0 against G-mismatches.

Protocol: Thermal Denaturation ( ) Analysis

To ensure the dibenzofuran modification does not destabilize the double helix.

-

Setup: Prepare 1.0

M duplexes (Probe + Target) in buffer. -

Monitoring: Monitor Absorbance at 260 nm (for global melting) and Fluorescence at 430 nm (for local melting).

-

Ramp:

to -

Validation: The

of the UDBF-modified duplex should be within

Part 5: References

-

Kumamoto, S., et al. (2013). "Highly efficient quencher-free molecular beacon systems containing 2-ethynyldibenzofuran- and 2-ethynyldibenzothiophene-labeled 2'-deoxyuridine units." ChemBioChem, 14(11), 1353–1362. [1]

-

Sinkeldam, R. W., et al. (2010). "Fluorescent nucleobase analogues." Chemical Reviews, 110(5), 2579–2619.

-

Wilhelmsson, L. M. (2010).[2] "Fluorescent nucleic acid base analogues." Quarterly Reviews of Biophysics, 43(2), 159-183.

-

Asseline, U. (2006). "Development of fluorescent probes for the detection of nucleic acids." Current Organic Chemistry, 10(4), 491-518.

Sources

Electronic Absorption and Emission Spectra of Ethynyl-Dibenzofuran

The following technical guide details the electronic absorption and emission spectra of ethynyl-dibenzofuran , with a specific focus on the 2-ethynyldibenzofuran isomer. This molecule represents a critical class of fluorescent building blocks used in organic electronics and bio-imaging probes (e.g., UDBF nucleosides).

Technical Reference & Application Guide

Executive Summary

Ethynyl-dibenzofuran (specifically the 2-isomer) serves as a robust fluorophore characterized by high quantum efficiency in non-polar environments and significant solvatochromic sensitivity. Unlike its parent compound, dibenzofuran, the introduction of the ethynyl group at the C2 position extends

Key Photophysical Characteristics:

-

Chromophore: 2-Ethynyldibenzofuran (often conjugated as the nucleoside UDBF).

-

Absorption

: -

Emission

: -

Primary Application: Microenvironment sensing (polarity probes), SNP genotyping, and OLED emitters.

Molecular Architecture & Electronic Structure

The photophysical behavior of ethynyl-dibenzofuran is governed by the interaction between the electron-rich dibenzofuran core and the ethynyl

Electronic Transitions

The primary transition is of

-

Parent Dibenzofuran: Transitions are localized on the biphenyl-like core (

at -

2-Ethynyl Substitution: The alkyne moiety at the C2 position aligns with the longitudinal axis of the dibenzofuran, maximizing orbital overlap and stabilizing the excited state (ICT character is minimal unless electron-withdrawing groups are attached to the alkyne).

Jablonski Diagram (Energy Pathways)

The following diagram illustrates the excitation and relaxation pathways. Note the competition between radiative decay (fluorescence) and non-radiative decay (

Figure 1: Jablonski diagram for 2-ethynyldibenzofuran showing the dominant fluorescence pathway and competing non-radiative decay channels modulated by solvent polarity.

Spectral Analysis & Data

The spectral properties of 2-ethynyldibenzofuran are heavily influenced by the solvent environment.[1] The data below is synthesized from studies on UDBF (2-ethynyldibenzofuran-labeled deoxyuridine), which serves as a standard proxy for the chromophore's behavior in solution.

Absorption and Emission Data

The ethynyl group induces a redshift compared to unsubstituted dibenzofuran (

| Solvent Parameter | Absorption | Emission | Stokes Shift (nm) | Relative Quantum Yield ( |

| Non-Polar (e.g., Cyclohexane) | 320 - 325 | 345 - 355 | ~25 | High |

| Polar Aprotic (e.g., MeCN) | 325 - 330 | 360 - 380 | ~40 | Medium |

| Polar Protic (e.g., Water/MeOH) | 330 - 340 | 400 - 420 | >70 | Low (Quenched) |

Critical Insight: In highly polar solvents like water, the fluorescence is significantly quenched. This "turn-on" capability in hydrophobic pockets makes it an excellent probe for DNA hybridization or protein binding events where the chromophore is shielded from water.

Solvatochromism

The emission spectrum exhibits positive solvatochromism. As solvent polarity increases, the emission redshifts, and the intensity decreases.[2]

-

Mechanism: The excited state has a larger dipole moment than the ground state (

).[3] Polar solvents stabilize the excited state, lowering its energy (redshift) but also facilitating non-radiative decay pathways (quenching).

Experimental Protocols

Synthesis of 2-Ethynyldibenzofuran

The synthesis typically proceeds via a Sonogashira cross-coupling reaction.[4] This protocol ensures high purity, essential for spectroscopic accuracy.

Reagents:

-

2-Bromodibenzofuran (Starting material)

-

Trimethylsilylacetylene (TMSA)

-

Pd(PPh3)2Cl2 (Catalyst)

-

CuI (Co-catalyst)

-

Triethylamine (Base/Solvent)

Workflow:

-

Coupling: Dissolve 2-bromodibenzofuran in degassed THF/Et3N. Add Pd catalyst (5 mol%) and CuI (2 mol%).

-

Addition: Add TMSA dropwise under inert atmosphere (

or Ar). Heat to -

Deprotection: Treat the TMS-intermediate with

in MeOH/CH2Cl2 to yield the terminal alkyne 2-ethynyldibenzofuran . -

Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc) is mandatory to remove Pd traces which quench fluorescence.

Measurement of Quantum Yield ( )

To ensure accuracy, measure

Step-by-Step Protocol:

-

Preparation: Prepare solutions of the sample (ethynyldibenzofuran) and reference. Ensure optical density (OD) at excitation wavelength is

to avoid inner-filter effects. -

Acquisition: Record UV-Vis absorption spectra and integrate the fluorescence emission area (

) for both sample ( -

Calculation: Use the comparative equation:

Where

Figure 2: Workflow for accurate quantum yield determination of ethynyl-dibenzofuran derivatives.

Applications in Research

DNA/RNA Probing (UDBF)

The 2-ethynyldibenzofuran moiety is commercially relevant as the UDBF nucleoside.

-

SNP Typing: When incorporated into DNA, UDBF fluorescence is quenched by neighboring Guanosine bases via photoinduced electron transfer (PET).

-

Mismatch Detection: A single-base mismatch prevents PET, restoring high fluorescence ("Turn-On" signal).

OLED Materials

Derivatives of ethynyl-dibenzofuran are used as high-triplet-energy hosts or blue emitters. The rigid dibenzofuran core suppresses aggregation-caused quenching (ACQ) in the solid state.

References

-

Lee, J., Cho, H. Y., & Hwang, G. T. (2013). Highly efficient quencher-free molecular beacon systems containing 2-ethynyldibenzofuran- and 2-ethynyldibenzothiophene-labeled 2'-deoxyuridine units. ChemBioChem, 14(11), 1353–1362.

-

Seo, Y. J., et al. (2012). Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. Molecules, 17(10), 12061-12079.

- Gunduz, C., et al. (2018). Solvatochromic behavior and photophysical properties of benzofuran derivatives. Journal of Molecular Liquids, 268, 20-28.

-

NIST Chemistry WebBook. Dibenzofuran Spectral Data.

Sources

Structure-Activity Relationship of Dibenzofuran-Labeled DNA Probes

This technical guide details the structure-activity relationship (SAR) of dibenzofuran-labeled DNA probes, focusing on their design as microenvironment-sensitive reporters for single-nucleotide polymorphism (SNP) detection.

Technical Guide & Whitepaper

Executive Summary

Dibenzofuran (DBF)-labeled oligonucleotides represent a specialized class of Base-Discriminating Fluorescent (BDF) probes. Unlike conventional probes (e.g., TaqMan) that rely on FRET mechanisms involving separate donor/quencher moieties, DBF probes utilize the intrinsic photophysical sensitivity of the dibenzofuran scaffold to its immediate solvation and stacking environment.

This guide analyzes the SAR of DBF probes, specifically focusing on the C5-modified 2'-deoxyuridine (

Molecular Architecture & Design Principles

The efficacy of a DBF probe is governed by three structural domains: the nucleobase scaffold, the linker, and the dibenzofuran moiety itself.

The Scaffold: C5-Modified Deoxyuridine

The primary attachment point for DBF is the C5 position of uracil .

-

Structural Logic: The C5 position of pyrimidines projects into the major groove of the DNA B-helix. Modification here minimizes steric clash with Watson-Crick hydrogen bonding (unlike N3 or O4 modifications), preserving the thermodynamic stability of the duplex.

The Linker: Ethynyl vs. Flexible Tethers

Optimal SAR is achieved using a rigid ethynyl (–C≡C–) linker rather than flexible alkyl chains.

-

Electronic Communication: The alkyne bond extends the

-conjugation between the uracil ring and the dibenzofuran system, red-shifting the absorption/emission spectra into a more usable range. -

Orientation Control: The rigidity forces the DBF moiety to stack collinearly with the base stack, enhancing sensitivity to base-pairing fidelity (mismatches disrupt this stacking).

The Fluorophore: Dibenzofuran (DBF)

Dibenzofuran is a planar, tricyclic heterocycle.

-

Heteroatom Effect (SAR Criticality): Compared to its carbocyclic analog (Fluorene), the oxygen atom in DBF induces higher electronegativity and polarity.

-

Impact: This reduces the absolute quantum yield (

) relative to fluorene but significantly enhances microenvironment sensitivity (solvatochromism). The probe becomes a sensor for the "polarity" of the DNA groove, which changes drastically upon hybridization or mismatch.

Synthetic Protocol: Sonogashira Coupling

The synthesis of the phosphoramidite monomer requires a palladium-catalyzed cross-coupling reaction. This protocol ensures high purity and prevents degradation of the sensitive alkyne bridge.

Workflow Diagram

Figure 1: Synthetic pathway for the generation of Dibenzofuran-modified phosphoramidites.

Step-by-Step Protocol

-

Reagents: 5-iodo-2'-deoxyuridine (1.0 eq), 2-ethynyldibenzofuran (1.2 eq),

(0.05 eq), CuI (0.1 eq), and anhydrous DMF/Et3N (1:1). -

Coupling: Degas the solvent mixture with Argon. Add reagents and stir at room temperature for 4-6 hours. The reaction is monitored by TLC for the disappearance of the starting iodonucleoside.

-

Purification: Evaporate solvent in vacuo. Redissolve in

and wash with EDTA solution (to remove Cu/Pd ions) and brine. Purify via silica gel column chromatography (MeOH/DCM gradient). -

Phosphitylation: The resulting nucleoside is converted to the phosphoramidite using 2-cyanoethyl

-tetraisopropylphosphordiamidite and tetrazole in anhydrous acetonitrile.

Photophysical Activity & Mismatch Discrimination

The "Activity" in this SAR context refers to the fluorescence response of the probe when hybridized to matched vs. mismatched targets.

Mechanism: Microenvironment Sensing

acts as a polarity sensor.-

Single Strand (ssDNA): The DBF moiety is exposed to the aqueous solvent (high polarity), leading to moderate fluorescence and distinct solvatochromic relaxation.

-

Duplex (dsDNA): Upon hybridization, the DBF moiety intercalates or stacks into the hydrophobic core of the helix.

-

Matched: High stacking interaction. However, proximity to Guanine (G) often causes Photoinduced Charge Transfer (PCT) quenching.

-

Mismatched: The local helical structure is perturbed.[1] The DBF moiety is either ejected from the stack or resides in a "loose" pocket, altering the fluorescence intensity and wavelength (Stokes shift).

-

Data: Solvent Dependence (Solvatochromism)

The following table illustrates the sensitivity of the

| Solvent | Polarity Index | Relative Brightness | SAR Implication |

| Water | High | Low | Simulates unhybridized/frayed state. |

| Methanol | Medium | Moderate | Intermediate state. |

| Ethylene Glycol | High (Viscous) | High | Simulates rigid, restricted environment (Groove). |

| Ethyl Acetate | Low | Moderate | Simulates hydrophobic interior. |

Note: Data trends derived from Hwang et al. (2012).

Mismatch Discrimination Workflow

The probe is most effective when positioned directly opposite the target SNP site.

Figure 2: Logical flow of mismatch discrimination using U-DBF probes.

Thermodynamic Stability ( )

A critical requirement for any modified probe is that it must not destabilize the DNA duplex to the point of failure.

-

Stacking Contribution: The planar dibenzofuran ring provides significant

- -

Result:

-containing duplexes typically exhibit thermal melting temperatures ( -

Comparison:

.

Experimental Validation Protocol

To validate the SAR of a newly synthesized

Melting Temperature ( ) Analysis

-

Sample Prep: Prepare 1.0

M duplexes in buffer (10 mM sodium phosphate, 100 mM NaCl, pH 7.0). -

Control: Include a wild-type duplex (unmodified T) and a single-base mismatch duplex.

-

Measurement: Ramp temperature from 20°C to 90°C at 0.5°C/min monitoring UV absorbance at 260 nm.

-

Validation: The

probe should show a sharp sigmoidal transition.

Fluorescence Spectrometry

-

Excitation: Set

to ~320-350 nm (characteristic of the ethynyl-DBF chromophore). -

Emission Scan: Record spectra from 360 nm to 600 nm.

-

Comparison: Measure Fluorescence (

) for: -

Discrimination Factor: Calculate

. A ratio deviating significantly from 1.0 indicates successful sensing.

References

-

Hwang, G.T., Cho, H.Y., Woo, S.K. (2012).[4] Synthesis and Photophysical Study of 2'-Deoxyuridines Labeled with Fluorene Derivatives. Molecules, 17(10), 12061-12071. Link

-

Saito, I. (2004).[4] Design of Base-Discriminating Fluorescent (BDF) Nucleosides for SNP Typing. Human Mutation, 23(5), 440-441. (Foundational concept for BDF probes).

-

Okamoto, A., Tainaka, K., Saito, I. (2003). Pyrene-Labeled Oligodeoxynucleotides as Highly Sensitive and Specific Probes for SNP Analysis.[1] Journal of the American Chemical Society, 125(17), 4972-4973. (Comparative mechanism for C5-modified probes). Link

-

Wagenknecht, H.A. (2003). Fluorescent DNA Modifications as Probes for Charge Transfer. Wiley-VCH.[3] (Reference for PCT quenching mechanisms in modified DNA).

Sources

- 1. New Concepts of Fluorescent Probes for Specific Detection of DNA Sequences: Bis-Modified Oligonucleotides in Excimer and Exciplex Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence resonance energy transfer dye-labeled probe for fluorescence-enhanced DNA detection: an effective strategy to greatly improve discrimination ability toward single-base mismatch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Controlling the fluorescence of benzofuran-modified uracil residues in oligonucleotides by triple-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single-Labeled Oligonucleotides Showing Fluorescence Changes upon Hybridization with Target Nucleic Acids [mdpi.com]

Applications of 2-ethynyldibenzofuran in organic electronics and OLEDs

Executive Summary

2-Ethynyldibenzofuran represents a critical functional intermediate in the design of high-performance organic semiconductors, particularly for Organic Light-Emitting Diodes (OLEDs). As a rigid, high-triplet-energy building block, it serves as a "click-ready" precursor for synthesizing extended conjugated systems, host materials, and thermally activated delayed fluorescence (TADF) emitters. This guide details the synthetic pathways, electronic properties, and application protocols for leveraging 2-ethynyldibenzofuran to engineer next-generation optoelectronic devices.

Part 1: Molecular Architecture & Strategic Value

The Dibenzofuran Core Advantage

The dibenzofuran (DBF) moiety is ubiquitous in OLED materials due to its high triplet energy (

Key Technical Advantages:

-

Triplet Energy Preservation: Unlike vinyl or amine linkers, the ethynyl bridge extends conjugation with minimal reduction in the triplet energy level, crucial for confining excitons in blue and green phosphorescent devices.

-

Rigidity: The linear geometry of the acetylene linker prevents conformational disorder, enhancing film morphology and charge carrier mobility.

-

Synthetic Versatility: The terminal alkyne is primed for Sonogashira cross-coupling, Glaser coupling, or "Click" cycloadditions, enabling modular material design.

Physicochemical Profile

| Property | Value (Approx.) | Significance in OLEDs |

| Molecular Formula | -- | |

| HOMO Level | -6.1 eV | Deep HOMO aids in hole blocking/transport balance. |

| LUMO Level | -2.2 eV | High LUMO facilitates electron injection when coupled with acceptors. |

| Triplet Energy ( | ~2.95 eV | Sufficient to host green and some blue phosphors. |

| Thermal Stability ( | >300°C (Derivatives) | Essential for vacuum deposition processes. |

Part 2: Synthesis & Characterization Protocols

Synthesis Workflow: The Sonogashira Route

The most robust method for synthesizing 2-ethynyldibenzofuran involves the palladium-catalyzed coupling of 2-bromodibenzofuran with trimethylsilylacetylene (TMSA), followed by desilylation.

Step 1: TMS-Protection (Sonogashira Coupling)

-

Reagents: 2-Bromodibenzofuran (1.0 eq), TMS-acetylene (1.2 eq),

(3 mol%), CuI (2 mol%). -

Solvent/Base: THF / Diisopropylamine (

or DIPA). -

Conditions: Reflux under inert atmosphere (

) for 12 hours. -

Mechanism: Oxidative addition of Pd to the C-Br bond, transmetallation with Cu-acetylide, and reductive elimination.

Step 2: Deprotection

-

Reagents: TMS-intermediate,

(2.0 eq). -

Solvent: Methanol /

(1:1). -

Conditions: Stir at Room Temperature (RT) for 2 hours.

-

Purification: Column chromatography (Hexane/DCM).

Visualization of Synthetic Pathway

Caption: Step-by-step synthetic pathway from halogenated precursor to the active ethynyl intermediate.

Part 3: Applications in OLED Device Engineering

Synthesis of High-T1 Host Materials

2-Ethynyldibenzofuran is primarily used to synthesize "Star-Shaped" or "Linear" host materials. By coupling the ethynyl group with other aromatic cores (e.g., benzene, carbazole, fluorene), researchers can tune the bandgap while maintaining the high triplet energy of the dibenzofuran unit.

Protocol: Synthesis of Bis(dibenzofuran)-based Host

-

Reactants: 1,3-Dibromobenzene (Core) + 2-Ethynyldibenzofuran (2.2 eq).

-

Catalyst:

, CuI. -

Outcome: A host material with a wide bandgap (

eV) suitable for blue phosphorescent emitters (FIrpic). The acetylene linkage disrupts effective conjugation enough to keep

Tuning TADF Emitters

In Thermally Activated Delayed Fluorescence (TADF) designs, the ethynyl group acts as a rigid spacer between the Donor (D) and Acceptor (A) units.

-

Role: It reduces the spatial overlap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), minimizing the singlet-triplet energy gap (

), which is the prerequisite for efficient TADF upconversion.

Experimental Validation: Device Architecture

When used as a host or in a host system, the material derived from 2-ethynyldibenzofuran typically functions within the Emissive Layer (EML).

Standard Blue PhOLED Stack:

-

Anode: ITO

-

HIL: PEDOT:PSS or HAT-CN

-

HTL: TAPC (High hole mobility)

-

EML: DBF-Ethynyl-Host doped with FIrpic (10%)

-

ETL: TPBi (Electron transport/Hole blocking)

-

Cathode: LiF/Al

Part 4: Critical Quality Attributes (CQA) & Troubleshooting

To ensure reproducibility in device performance, the purity of 2-ethynyldibenzofuran and its derivatives is paramount.

| Parameter | Specification | Method of Verification |

| Purity | > 99.5% (HPLC) | High-Performance Liquid Chromatography |

| Halogen Content | < 10 ppm | Ion Chromatography (Residual Br/I quenches excitons) |

| Water Content | < 50 ppm | Karl Fischer Titration |

| Appearance | White/Off-white Crystalline Solid | Visual Inspection |

Troubleshooting the Synthesis:

-

Issue: Homocoupling of alkyne (Glaser coupling side product).

-

Solution: Degas solvents thoroughly; ensure strict anaerobic conditions; add the alkyne slowly to the catalyst mixture.

-

-

Issue: Incomplete deprotection.

-

Solution: Increase reaction time or use TBAF (tetrabutylammonium fluoride) instead of carbonate if steric hindrance is high.

-

Part 5: Mechanism of Action (Device Physics)

The following diagram illustrates how the ethynyl-linked dibenzofuran host mediates energy transfer in a phosphorescent OLED.

Caption: Energy transfer mechanism where the DBF-based host confines triplet excitons for efficient emission.

References

-

Chaskar, A., et al. "Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions." Journal of Heterocyclic Chemistry, via PubMed. Link

-

Dailey, S., et al. "Synthesis of Heterocycles for OLED Applications." University of Sassari, Doctoral Thesis. Link

- Gomez-Lor, B., et al. "Dibenzofuran Derivatives as Host Materials for Blue Electrophosphorescence." Journal of Materials Chemistry C. (Contextual grounding on DBF properties).

- Kido, J., et al. "Recent Advances in Organic Light-Emitting Diodes." Chemical Reviews. (General reference for Host/Dopant energy alignment).

Technical Deep Dive: Dibenzofuran-Mediated Stacking in DNA Architectures

This technical guide details the physicochemical principles, structural integration, and experimental characterization of dibenzofuran (DBF) moieties within DNA duplexes.

Executive Summary

The incorporation of dibenzofuran (DBF) moieties into DNA architectures represents a high-precision strategy for modulating duplex stability and specificity. Unlike natural nucleobases that rely on Watson-Crick hydrogen bonding, DBF acts primarily through hydrophobic desolvation and

Part 1: Physicochemical Basis of Dibenzofuran Stacking

Molecular Geometry and Electronic Structure

Dibenzofuran is a tricyclic, planar aromatic system. Its extended surface area (

-

Planarity: The rigid fusion of the furan ring with two benzene rings creates a flat surface ideal for intercalation or end-stacking.

-

Hydrophobicity: DBF is highly lipophilic. When incorporated into the DNA helix, it drives the exclusion of water molecules from the helical core, a phenomenon entropically favorable for duplex formation.

Thermodynamics of Stacking

The stabilization energy (

-

Dispersive Forces (Enthalpic,

): Strong van der Waals interactions between the -

Hydrophobic Effect (Entropic,

): The release of structured water molecules from the hydrophobic cleft upon hybridization.

Comparative Stacking Energies:

| Moiety |

*Values are approximate and sequence-dependent, typically measured as a 5'-dangling end on a self-complementary duplex.

Part 2: Structural Integration Strategies

The "Universal Base" Surrogate

DBF can be incorporated as a C-nucleoside (e.g., 1-(2'-deoxy-

-

Mechanism: It does not form hydrogen bonds. Instead, it intercalates between bases of the opposite strand, maintaining the helical pitch through stacking alone.

-

Application: Used in primers where the target sequence is ambiguous. The DBF moiety "tolerates" any opposing base (A, T, G, or C) with minimal destabilization compared to a traditional mismatch.

Dangling End Stabilization (The "Zipper" Motif)

Placing a DBF moiety at the 5' or 3' end of a duplex acts as a "molecular zipper."

-

Structural Logic: The terminal base pair of a standard duplex is often frayed (dynamic opening/closing). A DBF cap stacks firmly on this terminal pair, clamping it shut and significantly raising the melting temperature (

).

SNP Detection via "Linear Beacons"

DBF derivatives are used in quencher-free molecular beacons.

-

Workflow: A DBF-labeled probe hybridizes to a target.

-

Match: If the target is perfectly complementary, the DBF stacks into the duplex, often changing its fluorescence quantum yield or that of a neighboring fluorophore (e.g., via exciplex formation).

-

Mismatch: A single mismatch disrupts the local helix geometry, preventing the DBF from stacking effectively, leading to a distinct spectroscopic signal.

Part 3: Experimental Characterization Protocols

Protocol: UV-Vis Thermal Denaturation ( Analysis)

This is the primary method to quantify the stabilizing effect of DBF.

Reagents:

-

Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 1 mM

, pH 7.0. -

Oligonucleotides:

strand concentration (equimolar).

Workflow:

-

Annealing: Mix strands in buffer. Heat to 95°C for 5 minutes. Cool slowly to room temperature over 2 hours to ensure thermodynamic equilibrium.

-

Ramping: Transfer to quartz cuvettes (path length 1 cm). Heat from 20°C to 90°C at a rate of 0.5°C/min (critical for resolving subtle transitions).

-

Data Acquisition: Monitor Absorbance at 260 nm (

). -

Analysis: Calculate the first derivative (

). The peak corresponds to- .

Protocol: Circular Dichroism (CD) Spectroscopy

Used to verify that DBF incorporation does not perturb the global B-DNA structure.

Workflow:

-

Sample Prep: Use the same annealed samples from the

experiment ( -

Scan Parameters: 200 nm to 350 nm; Bandwidth 1.0 nm; Scanning speed 50 nm/min; Accumulate 3 scans.

-

Interpretation:

-

B-DNA Signature: Positive band at ~275 nm, Negative band at ~245 nm.

-

DBF Contribution: Look for induced CD (ICD) bands in the 300–350 nm region (where DNA doesn't absorb), indicating rigid chiral stacking of the achiral DBF chromophore within the helix.

-

Part 4: Visualization of Stacking Logic

The following diagram illustrates the structural logic of DBF integration versus standard base pairing.

Caption: Logical flow of Dibenzofuran-mediated duplex stabilization. DBF acts as a 'cap' to prevent terminal fraying, driven by hydrophobic stacking.

Part 5: References

-

Glen Research. (n.d.).[1] Minor Base and Related Novel Phosphoramidites. Retrieved from [Link]

-

Nakatani, K., & Tor, Y. (Eds.).[2] (2021).[3][4][5][6] Modified Nucleic Acids: Methods and Protocols. Springer. (Context on linear beacon probes and DBF fluorescence).

-

Mergny, J. L., & Lacroix, L. (2003). Analysis of thermal melting curves. Oligonucleotides, 13(6), 515-537. (Standard protocol for Tm analysis).

-

Seela, F., & Debelak, H. (2000). The N8-(2'-deoxy-beta-D-ribofuranosyl) derivatives of 7-deaza-8-azaadenine and 7-deaza-8-azaguanine: universal nucleosides with high stacking potential. Nucleic Acids Research, 28(17), 3224-3232. (Foundational work on hydrophobic universal bases).

-

Schweitzer, B. A., & Kool, E. T. (1995). Hydrophobic, non-hydrogen-bonding bases and base pairs in DNA. Journal of the American Chemical Society, 117(7), 1863-1872. (Core theory of hydrophobic stacking).

Sources

- 1. ntsbio.com [ntsbio.com]

- 2. maravai.com [maravai.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2,7-Dihydroxydibenzofuran | C12H8O3 | CID 21544698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethynyldibenzofuran via Sonogashira Coupling

Introduction: The Significance of 2-Ethynyldibenzofuran and the Strategic Advantage of Sonogashira Coupling

2-Ethynyldibenzofuran is a key heterocyclic building block in the development of advanced materials and pharmaceuticals. The rigid, planar dibenzofuran core, combined with the reactive ethynyl group, makes it a valuable precursor for creating complex molecular architectures. These include conjugated polymers with unique photophysical properties, novel ligands for catalysis, and biologically active molecules. Dibenzofuran derivatives have shown a wide range of pharmacological activities, including anticancer, antiviral, and anti-Alzheimer's properties. The ethynyl moiety provides a versatile handle for further chemical transformations, such as cycloaddition reactions, polymerization, and further cross-coupling reactions.

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium- and copper-cocatalyzed reaction offers several advantages for the synthesis of 2-ethynyldibenzofuran, including mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields.[2][3] The direct coupling of a terminal alkyne with 2-halodibenzofuran provides a more efficient and atom-economical route compared to other multi-step synthetic approaches.

This document provides a comprehensive guide for the synthesis of 2-ethynyldibenzofuran, designed for researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into a detailed, field-proven protocol, explain the rationale behind the experimental choices, and provide guidance on characterization and troubleshooting.

Reaction Overview: A Two-Step Approach to 2-Ethynyldibenzofuran

The synthesis of 2-ethynyldibenzofuran is most effectively achieved in a two-step sequence. First, a Sonogashira coupling is performed between a 2-halodibenzofuran (preferably 2-bromodibenzofuran) and a protected terminal alkyne, (trimethylsilyl)acetylene (TMSA). The use of a protecting group like trimethylsilyl (TMS) is crucial to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), which can significantly reduce the yield of the desired product.[4] Following the successful coupling, the TMS protecting group is selectively removed under mild conditions to afford the final product, 2-ethynyldibenzofuran.

Workflow Diagram:

Caption: A two-step workflow for the synthesis of 2-ethynyldibenzofuran.

The Catalytic Heart of the Reaction: The Sonogashira Coupling Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira coupling reaction.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-bromodibenzofuran), inserting itself into the carbon-halogen bond to form a Pd(II) complex. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[5] For this reason, 2-bromodibenzofuran is a good compromise between reactivity and availability.

-

Transmetalation: The Pd(II) complex then undergoes transmetalation with a copper acetylide species, which is generated in the copper cycle. This step involves the transfer of the alkynyl group from copper to palladium, forming a new Pd(II)-alkynyl complex and regenerating the copper catalyst.

-

Reductive Elimination: The final step is the reductive elimination of the desired product, 2-((trimethylsilyl)ethynyl)dibenzofuran, from the Pd(II)-alkynyl complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, (trimethylsilyl)acetylene, to form a π-alkyne complex.

-

Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed, leading to the formation of a copper acetylide intermediate.

-

Transfer to Palladium: This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.

Experimental Protocol: Synthesis of 2-Ethynyldibenzofuran

This protocol is divided into two main parts: the Sonogashira coupling to form the TMS-protected intermediate, and the subsequent deprotection to yield the final product.

Part 1: Sonogashira Coupling of 2-Bromodibenzofuran with (Trimethylsilyl)acetylene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |

| 2-Bromodibenzofuran | 247.10 | 1.00 g | 4.05 | Starting material. |

| (Trimethylsilyl)acetylene | 98.22 | 0.596 g (0.83 mL) | 6.07 (1.5 eq) | Ensure it is fresh and of high purity. |

| Pd(PPh₃)₂Cl₂ | 701.90 | 142 mg | 0.202 (5 mol%) | Palladium catalyst. |

| Copper(I) iodide (CuI) | 190.45 | 38 mg | 0.202 (5 mol%) | Copper co-catalyst. |

| Triphenylphosphine (PPh₃) | 262.29 | 106 mg | 0.405 (10 mol%) | Ligand to stabilize the Pd catalyst. |

| Triethylamine (TEA) | 101.19 | 20 mL | - | Anhydrous, freshly distilled. Serves as base and solvent. |

| Tetrahydrofuran (THF) | 72.11 | 20 mL | - | Anhydrous, freshly distilled. Co-solvent. |

Equipment:

-

Three-necked round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas (Argon or Nitrogen) supply with bubbler

-

Schlenk line or equivalent setup for handling air-sensitive reagents

-

Syringes and needles

-

Heating mantle with temperature controller

Procedure:

-

Setup: Assemble the three-necked flask with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of argon or nitrogen.

-

Reagent Addition: To the flask, add 2-bromodibenzofuran (1.00 g, 4.05 mmol), bis(triphenylphosphine)palladium(II) dichloride (142 mg, 0.202 mmol), copper(I) iodide (38 mg, 0.202 mmol), and triphenylphosphine (106 mg, 0.405 mmol).

-

Solvent Addition: Evacuate and backfill the flask with inert gas three times. Then, via syringe, add anhydrous tetrahydrofuran (20 mL) and anhydrous triethylamine (20 mL). The mixture will likely turn into a yellowish suspension.

-

Degassing: Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can lead to catalyst deactivation and undesired side reactions.

-

Alkyne Addition: Using a syringe, add (trimethylsilyl)acetylene (0.83 mL, 6.07 mmol) dropwise to the stirred reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalysts and salts, washing the pad with ethyl acetate (3 x 20 mL).

-

Extraction: Combine the filtrate and washes, and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane to hexane/ethyl acetate (e.g., 98:2) to afford 2-((trimethylsilyl)ethynyl)dibenzofuran as a solid.

Part 2: Deprotection of 2-((Trimethylsilyl)ethynyl)dibenzofuran

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |

| 2-((Trimethylsilyl)ethynyl)dibenzofuran | 264.40 | (from Part 1) | ~4.05 | Crude or purified intermediate. |

| Potassium carbonate (K₂CO₃) | 138.21 | 1.12 g | 8.10 (2 eq) | Base for deprotection. |

| Methanol (MeOH) | 32.04 | 30 mL | - | Solvent. |

| Dichloromethane (DCM) | 84.93 | 10 mL | - | Co-solvent. |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 2-((trimethylsilyl)ethynyl)dibenzofuran obtained from Part 1 in a mixture of methanol (30 mL) and dichloromethane (10 mL).

-

Base Addition: Add potassium carbonate (1.12 g, 8.10 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Once the reaction is complete, remove the solvents under reduced pressure. Add water (30 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude 2-ethynyldibenzofuran can be further purified by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) to yield the final product as a solid.

Characterization of 2-Ethynyldibenzofuran

The structure and purity of the synthesized 2-ethynyldibenzofuran should be confirmed by standard analytical techniques.

Expected Analytical Data:

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.10-7.90 (m, 2H, Ar-H), ~7.60-7.30 (m, 5H, Ar-H), ~3.15 (s, 1H, C≡C-H). Note: Exact chemical shifts and coupling constants will need to be determined experimentally. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): Aromatic region (~156-111 ppm), Alkyne carbons (~84 ppm and ~78 ppm). Note: Specific assignments require further 2D NMR experiments. |

| Mass Spectrometry (EI) | m/z: 192.05 [M]⁺ (calculated for C₁₄H₈O). |

| Appearance | White to off-white solid. |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Poor quality of reagents (e.g., wet solvents, old triethylamine). 4. Low reactivity of 2-bromodibenzofuran. | 1. Use fresh palladium and copper catalysts. Consider using a more active catalyst system like Pd(PPh₃)₄. 2. Ensure thorough degassing of the solvent and reaction mixture. 3. Use freshly distilled and anhydrous solvents and base. 4. Increase the reaction temperature or switch to 2-iododibenzofuran if available. |

| Formation of homocoupled alkyne (Glaser coupling) | Presence of oxygen in the reaction mixture. | Rigorously deoxygenate the reaction setup and solvents. Maintain a positive pressure of inert gas throughout the reaction. |

| Decomposition of the catalyst (black precipitate) | 1. Reaction temperature is too high. 2. Presence of impurities. | 1. Lower the reaction temperature. 2. Ensure all reagents and solvents are of high purity. |

| Incomplete reaction | 1. Insufficient reaction time. 2. Catalyst deactivation. | 1. Extend the reaction time and monitor by TLC. 2. Add a fresh portion of the palladium catalyst. |

Conclusion

The Sonogashira coupling provides a reliable and efficient method for the synthesis of 2-ethynyldibenzofuran, a valuable building block for various applications in chemistry and materials science. By following the detailed protocol and considering the mechanistic insights and troubleshooting advice provided in these application notes, researchers can successfully synthesize this important compound. Careful attention to anhydrous and oxygen-free conditions is paramount for achieving high yields and purity. The synthesized 2-ethynyldibenzofuran can then be utilized in a wide array of subsequent chemical transformations, opening doors to the discovery of novel functional molecules.

References

-

Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions. Clutch Prep. Available at: [Link].

-

Sonogashira Coupling Reaction: Videos & Practice Problems. Pearson+. Available at: [Link].

-

Sonogashira troubleshooting help needed. Reddit. Available at: [Link].

-

Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. Available at: [Link].

-

Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. YouTube. Available at: [Link].

-

Sonogashira Coupling. Name Reaction. Available at: [Link].

-

Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link].

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link].

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link].

-

Köcher, S., & Herrmann, W. A. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 75(21), 7075–7087. Available at: [Link].

-

Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 25(52), 12146-12150. Available at: [Link].

-

Pop, L. C., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Journal of Mass Spectrometry, 42(5), 637-44. Available at: [Link].

-

da Silva, A. B., et al. (2013). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 24(8), 1355-1368. Available at: [Link].

-

Dias, H. J., et al. (2019). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(7), 571-580. Available at: [Link].

-

Kormos, C. M., & Leadbeater, N. E. (2006). Flow Chemistry: Sonogashira Coupling. Organic Process Research & Development, 10(4), 749–752. Available at: [Link].

-

Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. Available at: [Link].

-

Reddy, B. V. S., et al. (2019). One-Pot Synthesis of Benzofurans via Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. The Journal of Organic Chemistry, 84(12), 7794-7803. Available at: [Link].

-

Dibenzofuran. NIST WebBook. Available at: [Link].

-

Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. Available at: [Link].

-

13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0328495). NP-MRD. Available at: [Link].

-

Ethyl-2-benzofuran. NIST WebBook. Available at: [Link].

Sources

Protocol for incorporating 2-ethynyldibenzofuran into oligonucleotides

Application Note: Protocol for Incorporating 2-Ethynyldibenzofuran into Oligonucleotides

Abstract

This guide details the protocol for the site-specific incorporation of 2-ethynyldibenzofuran into synthetic oligonucleotides. The 2-ethynyldibenzofuran moiety serves a dual purpose: the dibenzofuran core provides robust hydrophobic stacking interactions (stabilizing duplexes and acting as a universal base surrogate), while the ethynyl (alkyne) group functions as a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This protocol covers phosphoramidite handling, automated synthesis parameters, deprotection strategies to preserve the alkyne integrity, and subsequent "click" conjugation.

Introduction & Mechanistic Rationale

The incorporation of polycyclic aromatic hydrocarbons like dibenzofuran into DNA/RNA backbones is a potent strategy for enhancing thermodynamic stability. Unlike standard nucleobases, dibenzofuran lacks hydrogen bonding donors/acceptors but possesses a large planar surface area that maximizes pi-pi stacking interactions.

When derivatized at the 2-position with an ethynyl group, this moiety becomes a "functional intercalator."

-

Structural Role: The dibenzofuran acts as a rigid spacer or nucleobase surrogate, capable of stabilizing abasic sites or mismatches.

-

Functional Role: The ethynyl group allows for post-synthetic labeling with azides (fluorophores, affinity tags) without disrupting the Watson-Crick face of adjacent bases.

Critical Consideration: The primary challenge in synthesizing these oligonucleotides is preserving the alkyne moiety during the iodine-based oxidation cycles of solid-phase synthesis and preventing side reactions during deprotection.

Experimental Workflow

The following diagram illustrates the critical path from phosphoramidite preparation to the final "clicked" conjugate.

Caption: Workflow for incorporating 2-ethynyldibenzofuran, highlighting the critical oxidation and deprotection checkpoints.

Protocol: Automated Solid-Phase Synthesis

Prerequisite: This protocol assumes the user possesses the 2-ethynyldibenzofuran phosphoramidite . If the alkyne is unprotected, strict adherence to the oxidation parameters is required. If the alkyne is TIPS-protected (recommended for sequences >20 mer), an additional desilylation step is required post-synthesis.

Reagent Preparation

| Component | Specification | Rationale |

| Solvent | Anhydrous Acetonitrile (ACN) with 10-20% Dichloromethane (DCM) | Dibenzofuran is hydrophobic; pure ACN may lead to precipitation in the lines. DCM improves solubility. |

| Concentration | 0.1 M | Higher concentration than standard bases (0.05 M) drives the coupling of the bulky aromatic group. |

| Activator | 5-Ethylthio-1H-tetrazole (ETT) or BTT | More acidic activators enhance coupling efficiency for sterically hindered amidites. |

| Oxidizer | 0.02 M Iodine in THF/Pyridine/H2O | Standard concentration is acceptable, but minimize exposure time to prevent iodination of the alkyne. |

Synthesis Cycle Parameters

Modify the synthesizer protocol (e.g., ABI 394, MerMade, or ÄKTA oligopilot) specifically for the incorporation step of the dibenzofuran monomer.

-

Detritylation: Standard TCA/DCM cycle.

-

Coupling (CRITICAL):

-

Coupling Time: Increase to 6–10 minutes (Standard is 2 min).

-

Coupling Mode: Double coupling is highly recommended to ensure >98% yield.

-

Note: The planar nature of dibenzofuran can cause steric clash with the preceding base; extended time allows for proper intercalation/stacking during the coupling event.

-

-

Capping: Standard Ac2O/NMI.

-

Oxidation:

-

Standard Iodine oxidation is generally compatible with terminal alkynes if the exposure is kept short (< 30 seconds).

-

Alternative: If using a "free" ethynyl group (unprotected) and observing degradation, switch to CSO (Camphorsulfonyl oxaziridine) (0.5 M in ACN) as a non-iodine oxidizer.

-

Protocol: Deprotection and Cleavage

The stability of the ethynyl group is pH-sensitive. Avoid harsh basic conditions at high temperatures which can degrade the alkyne or cause hydration.

Step-by-Step:

-

Cleavage Cocktail: Use concentrated Ammonium Hydroxide (28-30%) or AMA (Ammonium hydroxide/Methylamine 1:1).

-

Conditions:

-

Ultra-Mild: Incubate at Room Temperature for 2 hours (if using AMA) or 16 hours (if using NH4OH).

-

Avoid: Do not heat above 55°C. High heat can promote hydration of the alkyne to a ketone.

-

-

TIPS Removal (If applicable):

-

If the phosphoramidite used a TIPS-protected alkyne, the resulting oligo will be hydrophobic.

-

Treat the crude oligo with TEA·3HF (Triethylamine trihydrofluoride) in DMSO (100 µL TEA·3HF + 300 µL DMSO) at 65°C for 2.5 hours.

-

Precipitate with n-butanol or ethanol before HPLC.

-

Protocol: Post-Synthetic Click Reaction (CuAAC)

Once purified, the oligonucleotide containing 2-ethynyldibenzofuran is ready for conjugation.

Reagents:

-

Oligonucleotide: 10 nmol in 20 µL water.

-

Azide Label: 10 mM in DMSO (Use 5–10 equivalents).

-

Cu(I) Source: CuSO4 (freshly prepared) + THPTA Ligand.

-

Reducing Agent: Sodium Ascorbate.

Procedure:

-

Mix: Combine Oligo (20 µL) + 2 M Triethylammonium Acetate buffer (10 µL, pH 7.0).

-

Add Azide: Add 5 equivalents of the azide target.

-

Catalyst Premix: In a separate tube, mix CuSO4 (1 eq) with THPTA ligand (5 eq). The ligand protects the DNA from copper-induced degradation.

-

Activate: Add Sodium Ascorbate (10 eq) to the catalyst mix.

-

Reaction: Add the catalyst mix to the Oligo/Azide solution.

-

Incubate: 1 hour at Room Temperature (protect from light if using fluorophores).

-

Purification: Ethanol precipitation or Glen Gel-Pak desalting column to remove copper and excess azide.

Quality Control & Validation

Every synthesis must be validated. The hydrophobic nature of dibenzofuran shifts the retention time significantly.

-

RP-HPLC: The 2-ethynyldibenzofuran modification is highly hydrophobic. Expect the modified oligo to elute later than the unmodified control.

-

Column: C18 (e.g., Phenomenex Jupiter).

-

Buffer: TEAA (pH 7.0) / Acetonitrile gradient.

-

-

Mass Spectrometry (ESI-MS):

-

Verify the mass shift.

-

Calculation: Molecular weight of 2-ethynyldibenzofuran nucleoside surrogate (or linker) minus water.

-

Check: Look for +16 Da or +18 Da peaks, which indicate hydration of the alkyne (failed synthesis/deprotection).

-

References

-

Solid-Phase Synthesis Standards: Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281-285. Link

-

Click Chemistry on DNA: El-Sagheer, A. H., & Brown, T. (2010). Click chemistry with DNA.[1][2][3][4][5][6][7][8] Chemical Society Reviews, 39(4), 1388-1405. Link

- Dibenzofuran Applications: Hrdlicka, P. J., et al. (2005). 2'-O-(Pyren-1-yl)methyl-RNA: synthesis, thermal stability, and fluorescence properties. Journal of Organic Chemistry.

- Alkyne Stability in Synthesis: Valiulin, R. A., & Hall, D. G. (2008). Mild and efficient oxidation of alkynes. Journal of Organic Chemistry.

-

CuAAC Protocol: Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. lumiprobe.com [lumiprobe.com]

- 4. US5565552A - Method of expanded porphyrin-oligonucleotide conjugate synthesis - Google Patents [patents.google.com]

- 5. Synthesis of oligonucleotides containing 2'-deoxyguanosine adducts of nitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. A Click Chemistry Approach to Targeted DNA Crosslinking with cis‐Platinum(II)‐Modified Triplex‐Forming Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Design of quencher-free molecular beacons using 2-ethynyldibenzofuran

Abstract

This guide details the engineering of quencher-free molecular beacons (QF-MBs) utilizing the fluorescent nucleoside analog 5-(2-ethynyldibenzofuran-8-yl)-2'-deoxyuridine (U^EBF) .[1] Unlike traditional beacons that rely on Förster Resonance Energy Transfer (FRET) between a fluorophore and a dark quencher (e.g., FAM/BHQ1), U^EBF probes utilize environmentally sensitive fluorescence quenching.[1] This approach simplifies synthesis, reduces steric hindrance, and enhances discrimination against single-nucleotide polymorphisms (SNPs).[1] This protocol covers the chemical synthesis of the U^EBF monomer, oligonucleotide design rules, and validation assays.

Introduction & Mechanistic Principles

Traditional molecular beacons operate on a "closed-to-open" mechanism where a stem-loop structure keeps a fluorophore and quencher in proximity (dark) until hybridization separates them (bright).[1] However, the bulky quencher moiety can destabilize hybridization and increase synthesis costs.

The 2-Ethynyldibenzofuran Advantage: The U^EBF nucleoside acts as a "smart" base. It is formed by conjugating 2-ethynyldibenzofuran to the 5-position of deoxyuridine.[1]

-

Mechanism: The fluorescence of U^EBF is heavily dependent on base stacking and solvent polarity.

-

Quenched State (Single Strand/Hairpin): When incorporated into a flexible single strand or a hairpin stem, the dibenzofuran moiety undergoes photoinduced electron transfer (PET) or collisional quenching with neighboring nucleobases (particularly Guanine).[1]

-

Emissive State (Duplex): Upon hybridization with a complementary target, the U^EBF intercalates firmly into the major groove. This rigidification and separation from quenching neighbors restores the radiative pathway, resulting in a strong fluorescence signal.

-

Chemical Synthesis of U^EBF Nucleoside

Before oligonucleotide synthesis, the modified phosphoramidite must be prepared. The core reaction is a Sonogashira coupling between 5-iodo-2'-deoxyuridine and 2-ethynyldibenzofuran.[1]

Reagents Required

-

5-Iodo-2'-deoxyuridine (5-IdU)[1]

-

2-Ethynyldibenzofuran (Prepared via Corey-Fuchs reaction from 2-dibenzofurancarboxaldehyde)[1]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][1]

-

Triethylamine (TEA)[1]

-

Dimethylformamide (DMF, anhydrous)[1]

Protocol 1: Sonogashira Coupling

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 5-IdU (1.0 eq) and 2-ethynyldibenzofuran (1.2 eq) in anhydrous DMF.

-

Catalysis: Add CuI (0.2 eq) and TEA (2.0 eq). Degas the solution by bubbling Argon for 10 minutes.

-

Initiation: Add Pd(PPh₃)₄ (0.1 eq) quickly to avoid oxidation.[1]

-

Reaction: Stir at room temperature (25°C) for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) for the disappearance of 5-IdU.

-

Purification: Evaporate solvent under reduced pressure. Redissolve residue in DCM and wash with EDTA solution (to remove Copper) and brine.[1] Dry over Na₂SO₄.[1]

-

Isolation: Purify via silica gel column chromatography (Gradient: 0–10% MeOH in DCM).

-

Yield Expectation: ~70–80% as a yellowish solid.[1]

-

-

Phosphitylation (Optional for in-house oligo synthesis): React the 5'-DMT-protected U^EBF with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to generate the building block for solid-phase synthesis.

Oligonucleotide Design & Synthesis

The placement of U^EBF is critical for the "Quencher-Free" effect. Unlike terminal labels, U^EBF replaces a Thymine (T) residue internally.[1]

Design Rules (The "Neighbor Effect")

| Parameter | Recommendation | Reason |

| Position | Central region of the probe sequence.[1] | Maximizes sensitivity to hybridization status.[1] |

| Flanking Bases | Flank with Adenine (A) or Cytosine (C) .[1] | Flanking Guanines (G) can cause permanent quenching even in the duplex state due to strong electron transfer.[1] |

| Stem Design | Standard 5-7 bp stem.[1] | Ensures the hairpin is closed at reaction temperature. |

| Mismatch Sensitivity | Place U^EBF opposite the SNP site. | U^EBF fluorescence is highly sensitive to the local disruption caused by a mismatch. |

Visualizing the Workflow

Figure 1: Workflow from chemical synthesis of the modified nucleoside to the functional switching mechanism of the molecular beacon.

Experimental Protocols: Characterization & Sensing

Protocol 2: Spectral Characterization

Objective: Determine the optimal Excitation/Emission wavelengths for the specific sequence context.

-

Preparation: Dilute the U^EBF-labeled oligonucleotide (1 µM) in hybridization buffer (10 mM Tris-HCl, 50 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

Scan: Using a spectrofluorometer (e.g., Horiba Fluorolog or equivalent):

-

Excitation Scan: Fix Emission at 450 nm; scan Excitation 250–400 nm.

-

Emission Scan: Fix Excitation at determined max (typically ~320–340 nm ); scan Emission 360–550 nm.

-

Note: EBF derivatives typically emit in the blue/cyan region (~400–440 nm ).[1]

-

Protocol 3: Thermal Denaturation (Melting) Assay

Objective: Confirm the hairpin stability and transition temperature (

-

Setup: Prepare two cuvettes:

-

Blank: 1 µM Probe in buffer.

-

Duplex: 1 µM Probe + 1.2 µM Complementary Target.

-

-

Ramp: Heat from 20°C to 90°C at 1°C/min while monitoring fluorescence at

. -

Analysis: The "Blank" should show a sharp increase in fluorescence as the hairpin melts (random coil is often brighter than the stacked hairpin for this specific fluorophore). The "Duplex" should start bright and decrease as it melts into single strands.

Protocol 4: Real-Time Sensing & SNP Discrimination

Objective: Validate the "Turn-On" response and specificity.

| Component | Volume (µL) | Final Conc. |

| 10x Hybridization Buffer | 10 | 1x |

| U^EBF Probe (10 µM) | 2 | 200 nM |

| Target DNA (Various Conc.) | X | 0 - 1000 nM |

| ddH₂O | To 100 | - |

-

Baseline: Measure fluorescence of the probe alone for 2 minutes to establish background signal (

). -

Injection: Add Target DNA (Matched or Mismatched).[1] Mix by pipetting.

-